![molecular formula C12H18O4 B3030204 Decahydro-1,4-naphthalenedicarboxylic Acid CAS No. 879360-14-2](/img/structure/B3030204.png)
Decahydro-1,4-naphthalenedicarboxylic Acid
Overview
Description
Decahydro-1,4-naphthalenedicarboxylic acid is a chemical compound that belongs to the family of cyclic compounds. It is one of the isomers of decahydro-naphthalenedicarboxylic acid, which has multiple possible isomeric forms due to the different arrangements of the carboxylic acid groups on the naphthalene ring structure.
Synthesis Analysis
The synthesis of trans-syn-cis-decahydro-1,2-naphthalenedicarboxylic acid, an isomer of decahydro-1,4-naphthalenedicarboxylic acid, has been achieved through a multi-step process. Initially, the anhydride of octahydro-1,2-naphthalenedicarboxylic acid is oxidized with peroxyacetic acid to form a syn-cis 4-hydroxy γ-lactone acid. This intermediate then undergoes further oxidation with chromium trioxide to yield a 4-oxo γ-lactone acid. The final product is obtained by hydrogenolysis of this lactone acid using zinc in a mixture of hydrochloric acid and methanol .
Molecular Structure Analysis
The molecular structure of decahydro-1,4-naphthalenedicarboxylic acid is complex due to the presence of multiple chiral centers. The spatial configuration of the compound is crucial for its chemical properties and reactivity. In the case of the trans-syn-cis isomer, molecular models have been used to study its steric transformations and to discuss the configuration and stability of the possible isomers .
Chemical Reactions Analysis
The chemical reactions of isomeric decahydro-1,2-naphthalenedicarboxylic acids have been studied, including their stability to heat and alkaline reagents. The cis-trans isomerization of the corresponding mono- and di-esters in the presence of sodium methoxide has also been examined. These studies have shown that the synthesized isomers are relatively stable under various conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of decahydro-1,4-naphthalenedicarboxylic acid are not detailed in the provided papers, the general properties of cyclic compounds and their derivatives can be inferred. These properties include melting points, boiling points, solubility in various solvents, and reactivity towards different chemical reagents. The stability of the isomers to heat and alkaline conditions suggests that decahydro-1,4-naphthalenedicarboxylic acid would have a significant degree of chemical robustness .
Scientific Research Applications
Heterocyclic Naphthalimides: Expanding Medicinal Applications
Heterocyclic naphthalimides, including Decahydro-1,4-naphthalenedicarboxylic Acid derivatives, have garnered attention due to their diverse biological interactions. These compounds have demonstrated potential in medicinal applications, notably as anticancer agents. Some naphthalimides are even in clinical trials, underscoring their significance in therapeutic development. Moreover, they have been studied for their roles as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic tools, highlighting their versatility in medical research (Gong et al., 2016).
Genotoxic Potential of 1,4-Naphthoquinone
1,4-Naphthoquinone, a derivative of naphthalene, serves as a precursor in industrial processes and has been extensively studied for its genotoxicity. Despite some evidence of clastogenic responses in vitro, in vivo studies suggest a lack of genotoxic effects, indicating the complexities of its biological interactions and the need for careful assessment of its environmental and health impacts (Fowler et al., 2018).
Analytical Methods in Antioxidant Activity Assessment
Decahydro-1,4-naphthalenedicarboxylic Acid, like other naphthalene derivatives, can be involved in processes generating reactive oxygen species (ROS), making the assessment of antioxidant activity crucial. Various analytical methods, including ORAC, HORAC, TRAP, and TOSC, have been developed and applied for this purpose. These methods, based on chemical reactions and spectrophotometry, play a vital role in understanding the antioxidative potential of compounds, including naphthalene derivatives (Munteanu & Apetrei, 2021).
Naphthalene Sublimation in Mass and Heat Transfer
The study of naphthalene sublimation has provided valuable insights into mass and heat transfer processes. This research is particularly relevant for understanding the behavior of naphthalene and its derivatives in various environmental and industrial contexts, where mass transfer properties are critical (Goldstein & Cho, 1995).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h7-10H,1-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXBCRRAJLQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCC2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-1,4-naphthalenedicarboxylic Acid | |
CAS RN |
879360-14-2 | |
Record name | Decahydro-1,4-naphthalenedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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